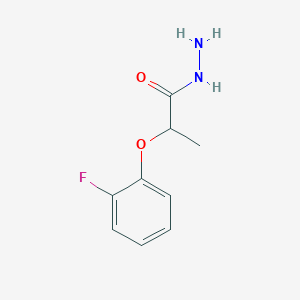

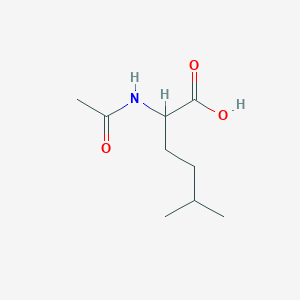

2-Acetamido-5-methylhexanoic acid

Übersicht

Beschreibung

2-Acetamido-5-methylhexanoic acid is a compound that falls within the broader category of α-acetylamino acids, which are of interest due to their structural properties and potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of related α-acetylamino acids has been explored in the context of antitumor activity. For instance, the synthesis of 2-acetamido-5-oxo-6-heptenoic acid and 2-acetamido-4-oxo-5-hexenoic acid involves the formation of methyl esters of the α-acetylamino acids, which have shown significant antitumor activity . Another study describes the synthesis of various 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, highlighting a concise and efficient synthetic route that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of α-acetylamino acids is confirmed through the study of their chemical reactions and spectroscopic data, including ultraviolet and infrared absorption spectra . The structural variations of N-acetylneuraminic acid and its analogs have also been synthesized, providing a framework for understanding the stereochemistry and functional group modifications in similar compounds .

Chemical Reactions Analysis

Chemical reactions are pivotal in the synthesis and modification of α-acetylamino acids. For example, the transformation of protecting groups and radical reduction of selectively introduced tolylthiocarbonate groups lead to various derivatives of the target compound . Additionally, the mercaptolysis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-D-glucofuranoside and subsequent reactions demonstrate the complexity and specificity of chemical reactions in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of α-acetylamino acids and their derivatives are influenced by their molecular structures. The antitumor activity of these compounds is a significant chemical property, as seen in the methyl esters of α-acetylamino acids . The solubility, stability, and reactivity of these compounds can be inferred from the synthesis methods and the protective groups used during the synthesis process .

Wissenschaftliche Forschungsanwendungen

Catalytic Amidocarbonylation

2-Acetamido-5-methylhexanoic acid has been identified as a product in the catalytic amidocarbonylation of substituted allylic alcohols. This process involves the isomerization and amidocarbonylation of alcohols such as 3-methyl-2-buten-1-ol and 2-methyl-3-buten-2-ol, leading to the formation of this compound and similar compounds. This synthesis route demonstrates the compound's relevance in organic chemistry and potential industrial applications (Yuan & Ajami, 1986).

Reactivity in Organic Synthesis

Another research study highlights the reactivity of (methyl 2-acetamidoacrylate)-tricarbonyliron(0) leading to novel syntheses of β,β,β-trialkyl α-amino acids. This study shows the formation of this compound as a part of the process, emphasizing its importance in the synthesis of diverse amino acids (Barker, Cook, Lasterra-Sánchez, & Thomas, 1994).

Synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides

The synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose is another significant application. This process offers an efficient route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides, demonstrating the versatility of this compound in the synthesis of biologically important compounds (Cai, Ling, & Bundle, 2009).

Antimalarial Activity

Research into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, including this compound derivatives, has shown promising results. These studies provide insights into the potential medicinal applications of this compound, particularly in treating malaria (Werbel et al., 1986).

Enzymatic Studies

This compound has also been mentioned in the context of enzymatic studies. For example, research on the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by an analogue of this compound highlights its potential in biochemical research (Jung, Metcalf, Lippert, & Casara, 1978).

Safety and Hazards

The safety information for 2-Acetamido-5-methylhexanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions for the study and application of 2-Acetamido-5-methylhexanoic acid and its derivatives could involve further exploration of their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects . This could involve further in-vivo and in-silico analysis of their target interactions .

Wirkmechanismus

Target of Action

A related compound, 5-acetamido-2-hydroxy benzoic acid, has been shown to targetcyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .

Mode of Action

For instance, 5-Acetamido-2-hydroxy benzoic acid derivatives have been shown to have a strong binding affinity with the COX-2 receptor . This interaction could potentially inhibit the activity of COX-2, thereby reducing inflammation and pain .

Pharmacokinetics

An in-silico study of related compounds suggested that 5-acetamido-2-hydroxy benzoic acid derivatives have good bioavailability . This suggests that these compounds can be effectively absorbed and distributed within the body, which is crucial for their therapeutic effect .

Result of Action

If it acts similarly to related compounds, it may exhibit anti-inflammatory and analgesic effects by inhibiting cox-2 and reducing prostaglandin synthesis .

Eigenschaften

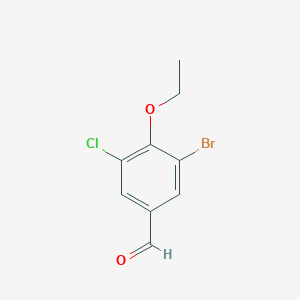

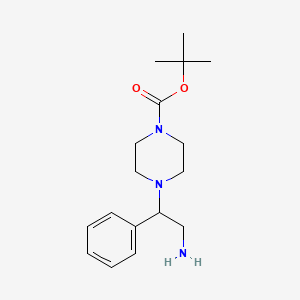

IUPAC Name |

2-acetamido-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFFMAIDIFRYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398945 | |

| Record name | 2-acetamido-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5440-33-5 | |

| Record name | NSC20149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamido-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the charge of a substrate affect its interaction with α-chymotrypsin?

A1: Research indicates that the charge of a substrate significantly influences its interaction with α-chymotrypsin [, ]. Studies comparing 2-Acetamido-5-methylhexanoic acid (an uncharged substrate) with structurally similar but charged compounds (SS-dimethyl-(l-3-carboxymethyl-3-acetamido)propyl sulphonium iodide and N-acetyl-l-glutamic acid alpha-methyl ester) revealed substantial differences in kinetic parameters [, ]. The charged substrates exhibited significantly lower reaction rates (k0) and weaker binding affinities (higher Km values) compared to the uncharged this compound [, ]. This suggests that α-chymotrypsin exhibits a preference for uncharged substrates, likely due to the enzyme's active site structure and charge distribution.

Q2: What is the significance of studying isosteric substrates with different charges?

A2: Investigating the interaction of α-chymotrypsin with isosteric substrates possessing varying charges provides valuable insights into the enzyme's specificity [, ]. By maintaining a similar structure while altering the charge, researchers can isolate the impact of charge on binding affinity and catalytic efficiency [, ]. This approach helps elucidate the relationship between the enzyme's structure, its substrate preference, and the underlying mechanisms of substrate recognition and catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)